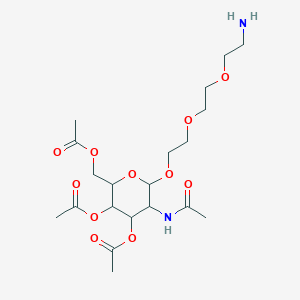![molecular formula C24H14N4 B14117415 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is a heterocyclic compound with a complex structure that includes a quinoline moiety fused to a phenanthrotriazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine typically involves the reaction of 9,10-phenanthrenequinone with amidrazones in ethanol. The reaction mixture is refluxed, and the desired product precipitates upon cooling . This method provides a convenient route to obtain the compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenanthrotriazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.
科学的研究の応用
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying DNA intercalation and enzyme inhibition.
作用機序
The mechanism by which 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
類似化合物との比較
Similar Compounds
Phenanthro[9,10-e][1,2,4]triazine: Lacks the quinoline moiety, resulting in different chemical properties and applications.
Quinoline derivatives: These compounds share the quinoline structure but lack the phenanthrotriazine core, leading to variations in reactivity and biological activity.
Uniqueness
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is unique due to its fused heterocyclic structure, which combines the properties of both quinoline and phenanthrotriazine.
特性
分子式 |
C24H14N4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
3-quinolin-2-ylphenanthro[9,10-e][1,2,4]triazine |
InChI |
InChI=1S/C24H14N4/c1-6-12-20-15(7-1)13-14-21(25-20)24-26-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)23(22)27-28-24/h1-14H |
InChIキー |
CNOOBTHHSJUAPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(C5=CC=CC=C5C6=CC=CC=C64)N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


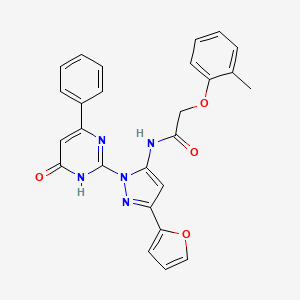
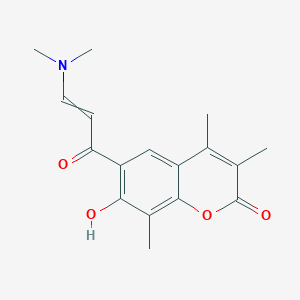
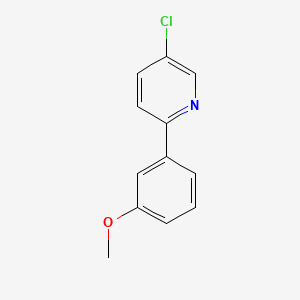
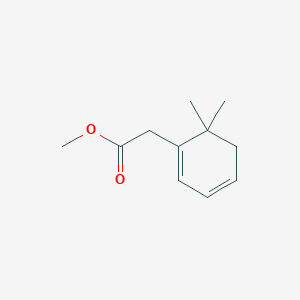
![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
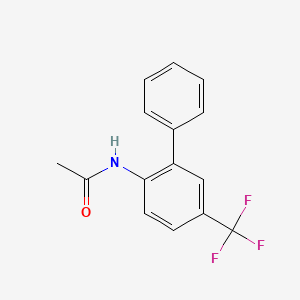
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
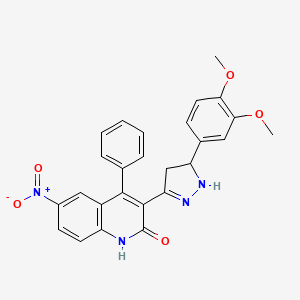

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)

![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
